5-Fluorobenzo[d]isoxazol-3(2H)-one
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Overview
Description
5-Fluorobenzo[d]isoxazol-3(2H)-one is a heterocyclic organic compound . It has a molecular weight of 152.13 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 5-fluoro-1,2-benzisoxazol-3-amine . The InChI code is 1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) .It should be stored at 2-8 degrees Celsius . The compound is solid in physical form .
Scientific Research Applications
Transannulation of Benzo[d]isoxazol-3-amine
- Methods of Application: The reaction conditions involved using 1a (0.5 mmol, 1.0 equiv.), 2a (0.5 mmol, 1.0 equiv.), 3a (0.5 mmol, 1.0 equiv.) and I2 heated in solvent (2 mL) for 5 hours .
- Results or Outcomes: The products were obtained in isolated yields. The reaction conditions were optimized, and a mechanistic study was conducted. The molecular structure of 4a was determined through crystallographic data .
Antiplatelet Activity of Serotonin 5-HT2A Receptor Antagonists
- Summary of Application: 6-fluorobenzo[d]isoxazole derivatives, which include “5-Fluorobenzo[d]isoxazol-3(2H)-one”, have shown promising antiplatelet activity in various in vitro models of platelet aggregation. They also limit serotonin-induced vasoconstriction .
- Methods of Application: In vitro studies were conducted to test the antiplatelet activity of these compounds .
- Results or Outcomes: Compound AZ928 showed in vitro activity greater than the clinically approved drug sarpogrelate .
Safety And Hazards
properties
IUPAC Name |
5-fluoro-1,2-benzoxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEAMAWNIMHBOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459717 |
Source
|
Record name | 5-Fluorobenzo[d]isoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorobenzo[d]isoxazol-3(2H)-one | |
CAS RN |
99822-23-8 |
Source
|
Record name | 5-Fluorobenzo[d]isoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.